Ethyl 8-ethyl-4-thioxo-1,4-dihydroquinoline-3-carboxylate
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Overview
Description
Ethyl 8-ethyl-4-thioxo-1,4-dihydroquinoline-3-carboxylate is a chemical compound with the molecular formula C14H15NO2S and a molecular weight of 261.34 g/mol . This compound belongs to the class of quinoline derivatives, which are known for their diverse biological activities and applications in various fields of research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,4-dihydroquinoline-3-carboxylates, including ethyl 8-ethyl-4-thioxo-1,4-dihydroquinoline-3-carboxylate, can be achieved through a series of reactions involving 2-benzoyl-3-[2-(dialkylamino)aryl]acrylates . The process involves a 1,5-hydride shift, dealkylation, and cyclization to form the desired product . The reaction conditions typically include the use of boron trifluoride as a catalyst and elevated temperatures around 75°C .
Industrial Production Methods: the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions: Ethyl 8-ethyl-4-thioxo-1,4-dihydroquinoline-3-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides . The reaction conditions vary depending on the desired transformation, but they generally involve controlled temperatures and specific solvents to ensure the reaction’s efficiency .
Major Products Formed: The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit enhanced biological activities and improved pharmacological properties .
Scientific Research Applications
Ethyl 8-ethyl-4-thioxo-1,4-dihydroquinoline-3-carboxylate has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . In chemistry, it is used as a reference standard for pharmaceutical testing and as a precursor for synthesizing other biologically active compounds . In the industry, it is used in the development of new materials and as a catalyst in various chemical reactions .
Mechanism of Action
The mechanism of action of ethyl 8-ethyl-4-thioxo-1,4-dihydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways . The compound exerts its effects by inhibiting key enzymes and proteins involved in cellular processes, leading to the disruption of cell growth and proliferation . The exact molecular targets and pathways may vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Ethyl 8-ethyl-4-thioxo-1,4-dihydroquinoline-3-carboxylate can be compared with other similar compounds, such as ethyl 8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate and ethyl 1-ethyl-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate . These compounds share a similar quinoline core structure but differ in their substituents, which can significantly impact their biological activities and applications . The unique thioxo group in this compound distinguishes it from other quinoline derivatives and contributes to its distinct chemical and biological properties .
Biological Activity
Ethyl 8-ethyl-4-thioxo-1,4-dihydroquinoline-3-carboxylate is a compound belonging to the quinoline family, known for its diverse biological activities. This article reviews its biological activity, focusing on its pharmacological effects and potential therapeutic applications based on existing literature.
Chemical Structure and Properties
This compound has a complex structure that contributes to its biological activity. The presence of the thioxo group and the ethyl substituent at the 8-position are critical for its pharmacological properties.
Antiviral Activity
Research indicates that quinoline derivatives, including this compound, exhibit significant antiviral properties. A study demonstrated that related compounds could inhibit Hepatitis B Virus (HBV) replication effectively at concentrations around 10 µM with low cytotoxicity . The mechanism appears to involve interference with viral entry and replication processes.
Antimicrobial Activity
The thioxo group in quinolines has been associated with enhanced antibacterial activity. A study highlighted that compounds with similar structural motifs showed promising results against various bacterial strains, suggesting that this compound may possess similar properties .
Anticancer Potential
Quinoline derivatives have been explored for their anticancer potential due to their ability to induce apoptosis in cancer cells. Research on related compounds indicates that they can inhibit cancer cell proliferation through various pathways, including the downregulation of anti-apoptotic proteins and activation of caspases .
Study 1: Anti-HBV Activity
In vitro studies using human hepatoma cells demonstrated that this compound could significantly reduce HBV replication. The compound was tested alongside other quinoline derivatives, showing comparable efficacy at low concentrations while maintaining low cytotoxicity levels .
Study 2: Antimicrobial Efficacy
A comparative analysis of several quinoline derivatives revealed that those containing thioxo groups exhibited enhanced antibacterial activity against Gram-positive and Gram-negative bacteria. This compound was included in this evaluation and demonstrated potent activity against Staphylococcus aureus and Escherichia coli .
Data Tables
Biological Activity | Concentration (µM) | IC50 (µM) | Cytotoxicity (CC50 µM) |
---|---|---|---|
Anti-HBV | 10 | Not specified | >500 |
Antibacterial | Varies | Not specified | >500 |
Anticancer | Varies | Not specified | >500 |
Molecular Docking Studies
Molecular docking studies have provided insights into the binding interactions of this compound with viral proteins and bacterial enzymes. These studies suggest that the compound binds effectively to active sites, inhibiting their function and thereby exerting its biological effects .
Properties
Molecular Formula |
C14H15NO2S |
---|---|
Molecular Weight |
261.34 g/mol |
IUPAC Name |
ethyl 8-ethyl-4-sulfanylidene-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C14H15NO2S/c1-3-9-6-5-7-10-12(9)15-8-11(13(10)18)14(16)17-4-2/h5-8H,3-4H2,1-2H3,(H,15,18) |
InChI Key |
DKJIPZWJNPLICY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C2C(=CC=C1)C(=S)C(=CN2)C(=O)OCC |
Origin of Product |
United States |
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